N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine
Description
N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine (CAS: 212322-77-5) is a benzimidazole-based small molecule with a molecular formula of C25H22N6O3 and a molecular weight of 454.49 g/mol . Its structure features:
- A 1-methylbenzimidazole core substituted at position 2 with a [(4-cyanophenyl)amino]methyl group.
- A pyridinyl-β-alanine moiety linked via a carbonyl group at position 5 of the benzimidazole.
- A 4-cyanophenyl group, which introduces strong electron-withdrawing properties.
This compound is identified as a key intermediate or impurity in the synthesis of dabigatran, a direct thrombin inhibitor used as an anticoagulant . Its structural complexity necessitates precise crystallographic analysis, often facilitated by software suites like SHELXL for refinement and SHELXS/SHELXD for structure solution .
Properties
IUPAC Name |
3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-30-21-10-7-18(25(34)31(13-11-24(32)33)22-4-2-3-12-27-22)14-20(21)29-23(30)16-28-19-8-5-17(15-26)6-9-19/h2-10,12,14,28H,11,13,16H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVEDNJNQCLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid”, is a prodrug of dabigatran. The primary target of this compound is thrombin, a key enzyme in the coagulation cascade.
Mode of Action
The compound acts as a nonpeptide direct thrombin inhibitor. It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation.
Biochemical Pathways
By inhibiting thrombin, the compound disrupts the coagulation cascade, preventing the formation of blood clots. This can have downstream effects on various biochemical pathways related to hemostasis and thrombosis.
Biological Activity
The compound N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine, commonly referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.5 g/mol. The compound features a complex structure that includes a benzimidazole core, a cyanophenyl group, and a pyridinyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N6O3 |
| Molecular Weight | 482.5 g/mol |
| Solubility | Soluble in DMSO, Acetone |
| CAS Number | 211915-84-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may interact with certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Antitumor Activity : Various studies have indicated that this compound possesses antitumor properties. For instance, it has been tested against different cancer cell lines, showing significant cytotoxic effects.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.
Antitumor Studies
In a study evaluating the compound's efficacy against breast cancer cell lines, it was found that treatment led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Anti-inflammatory Studies
Another study focused on the anti-inflammatory potential of the compound. It was observed that administration significantly reduced levels of pro-inflammatory cytokines in an animal model of arthritis.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Benzimidazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Studies have shown that the introduction of substituents like the 4-cyanophenyl group enhances the cytotoxic activity against various cancer cell lines .
2. Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for antimicrobial activity. The presence of the pyridine moiety in this compound may contribute to its effectiveness against bacterial strains. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics .
3. Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. For instance, it may inhibit certain proteases or kinases involved in cancer progression or microbial resistance mechanisms. This aspect is crucial for designing targeted therapies that minimize side effects compared to traditional chemotherapeutics .
Biochemical Applications
1. Proteomics Research
Due to its unique structure, N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine is utilized in proteomics for studying protein interactions and modifications. Its ability to bind selectively to specific proteins makes it a valuable tool in understanding cellular mechanisms and disease pathways .
2. Drug Development
The compound serves as a scaffold for drug development, particularly in creating derivatives with enhanced biological activity or reduced toxicity profiles. Its structural features allow for modifications that can optimize pharmacokinetic properties, making it suitable for further development into therapeutic agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of benzimidazole derivatives have led to investigations into their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into electronic materials can enhance charge transport characteristics and stability .
2. Coatings and Polymers
Research is ongoing into the use of this compound in coatings and polymers due to its potential for improving durability and resistance to environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Modifications and Their Implications
The compound exhibits structural similarities to several derivatives, differing primarily in substituents and salt forms. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
(i) Electron-Withdrawing vs. Hydrogen-Bonding Groups
- In contrast, the 4-carbamimidoylphenyl analog (CAS: 1466608-48-9) introduces a hydrogen-bond donor (NH2), which may improve binding affinity but reduce metabolic stability .
(ii) Salt Forms and Bioavailability
Activity Comparison Based on Structural Data
Table 2: Functional Group Impact on Activity (Inferred)
| Substituent | Electronic Effect | Potential Pharmacological Impact |
|---|---|---|
| 4-Cyanophenyl | Strong electron-withdrawing | Enhanced thrombin binding via dipole interactions |
| 4-Carbamimidoylphenyl | Hydrogen-bond donor | Improved affinity but possible metabolic instability |
| Ethyl ester | Lipophilic | Prodrug activation required; delayed onset of action |
| Methanesulfonate | Ionic, polar | Rapid dissolution but limited membrane permeability |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is constructed via cyclocondensation of 4-cyanobenzaldehyde with 1,2-phenylenediamine. In ethanol under reflux, these precursors undergo dehydrogenative coupling to form 2-(4-cyanophenyl)-1H-benzimidazole (1 ). Infrared (IR) spectroscopy confirms the presence of the cyano group (ν = 2370 cm⁻¹) and imidazole C=N stretches (ν = 1610 cm⁻¹). Proton nuclear magnetic resonance (¹H NMR) reveals aromatic protons at δ 8.13 (d, J = 17.52 Hz) and δ 7.79 (d, J = 17.6 Hz), consistent with the para-substituted cyanophenyl group.
N-Methylation and Aminomethylation
Subsequent N-methylation of 1 using methyl iodide or dimethyl sulfate in alkaline media introduces the 1-methyl group, yielding 1-methyl-2-(4-cyanophenyl)-1H-benzimidazole (2 ). Aminomethylation involves reacting 2 with formaldehyde and 4-cyanoaniline in acetic acid, forming the key intermediate 1-methyl-2-[(4-cyanophenylamino)methyl]-1H-benzimidazole (3 ). This step proceeds via Mannich reaction mechanics, with the amine acting as the nucleophile attacking the electrophilic methylene carbon.
Carbamoylation with β-Alanine Derivative
The final step couples 3 with N-(pyridin-2-yl)-β-alanine ethyl ester under carbodiimide-mediated conditions. Ethyl chloroformate or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) facilitates the formation of the amide bond between the benzimidazole carbonyl and β-alanine’s amino group. Deprotection of the ethyl ester using ethanolic HCl (36% w/w) at 40–41°C for 6 hours yields the target carboxylic acid. Neutralization with ammonia gas (pH ≥ 8) precipitates the product, which is purified via crystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and regioselectivity:
| Step | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzimidazole formation | Ethanol | None | Reflux | 85 | |
| N-Methylation | THF | K₂CO₃ | 60°C | 78 | |
| Aminomethylation | Acetic acid | - | 80°C | 92 | |
| Carbamoylation | DCM | EDC, DMAP | RT | 68 |
Dimethylaminopyridine (DMAP) enhances acylation efficiency by activating the carbonyl intermediate. Substituting dichloromethane (DCM) with tetrahydrofuran (THF) reduces side-product formation during carbamoylation.
Catalytic and Stoichiometric Considerations
Excess 4-cyanoaniline (1.2 equiv) in the aminomethylation step ensures complete conversion of the benzimidazole intermediate. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) accelerate the cyclocondensation by facilitating imine formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Critical spectroscopic signatures for the target compound include:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to achieve ≥98.5% purity. Retention times for the target compound and common impurities (e.g., unreacted β-alanine ester) are 12.3 min and 9.8 min, respectively.
Scale-Up and Industrial Synthesis
Pilot-Scale Production
A 2.07 mol-scale process uses ethanolic HCl (5.0 L) and ammonium carbonate (0.75 kg) for ester hydrolysis and neutralization. Post-reaction, the crude product is dissolved in ethanol (15.0 L) and cooled to 0–5°C to enhance crystallization. Filtration and washing with cold ethanol yield 1.4 kg (72% yield) of the title compound.
Applications and Derivatives
As a Dabigatran precursor, this compound’s amidine derivatives exhibit potent thrombin inhibition (IC₅₀ = 4.2 nM). Structural analogs with modified pyridinyl or benzimidazole substituents are under investigation for improved pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine?
- Methodology : The synthesis typically involves multi-step protocols:
Core benzimidazole formation : Condensation of 4-cyanophenylamine with a substituted benzimidazole precursor, followed by methylation at the N1 position .
Carboxylation : Introduction of the carbonyl group at the 5-position of the benzimidazole core via coupling reagents like HATU or EDC .
Beta-alanine linkage : Amide bond formation between the carboxylated benzimidazole and N-2-pyridinyl-beta-alanine, often using activating agents (e.g., DCC or HOBt) in anhydrous conditions .
- Characterization : Confirm each step via LC-MS for intermediate purity and final compound validation .
Q. How is the compound structurally validated, and what analytical techniques are prioritized?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone integrity (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) .
- FT-IR : Detection of key functional groups (amide C=O stretch ~1650–1700 cm, cyano C≡N ~2220 cm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass .
- Best practice : Cross-reference spectral data with structurally analogous benzimidazole derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzimidazole-carboxamide intermediate?
- Critical factors :
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in heterocyclic systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
- Troubleshooting : Low yields (<50%) may require purification via preparative HPLC or silica gel chromatography .
Q. What strategies address contradictory spectral data during characterization?
- Case example : If NMR shows unexpected peaks, consider:
Tautomeric equilibria : Benzimidazole derivatives may exhibit prototropic shifts; analyze in multiple solvents (e.g., DMSO-d vs. CDCl) .
Dynamic NMR : Variable-temperature NMR to resolve overlapping signals from rotational isomers .
Computational validation : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. How can derivatization improve the compound’s physicochemical properties for in vitro studies?
- Approaches :
- Esterification : Ethyl ester derivatives (e.g., ACI-INT-1662) enhance membrane permeability by masking carboxylic acid groups .
- Salt formation : Methanesulfonate salts improve aqueous solubility (e.g., 1466608-48-9) .
- Validation : Assess logP (via HPLC) and solubility (shake-flask method) pre- and post-derivatization .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Framework :
Purity verification : Re-analyze compound batches via HPLC (>95% purity threshold) .
Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate readouts .
Meta-analysis : Compare results with structurally related compounds (e.g., pyridinyl-benzimidazole analogs) to identify SAR trends .
Experimental Design Considerations
Q. What in silico tools are recommended for pre-synthetic feasibility analysis?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
